3-Bromo-1-propylpyrazol-4-amine;hydrochloride

Description

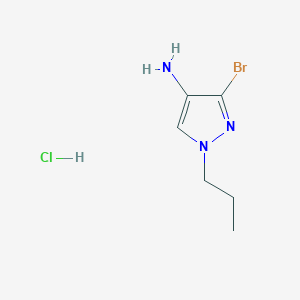

3-Bromo-1-propylpyrazol-4-amine hydrochloride is a halogenated pyrazole derivative with a propylamine substituent at the 1-position and a bromine atom at the 3-position, combined with a hydrochloride salt. Its physicochemical properties, such as solubility, stability, and reactivity, are influenced by the bromine substituent and the hydrochloride counterion.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11BrClN3 |

|---|---|

Molecular Weight |

240.53 g/mol |

IUPAC Name |

3-bromo-1-propylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C6H10BrN3.ClH/c1-2-3-10-4-5(8)6(7)9-10;/h4H,2-3,8H2,1H3;1H |

InChI Key |

SUMLBRMAJOYBGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway and Conditions

This method, adapted from CN104211681A, employs a convergent approach:

- Bromination : 3-Acetylpyridine is brominated using HBr in glacial acetic acid to yield 3-bromoacetylpyridine hydrobromide.

- Alkylation : N-(3-bromopropyl)phthalimide reacts with thiourea to form a thiol intermediate.

- Cyclization : The thiol intermediate undergoes ring closure with 3-bromoacetylpyridine hydrobromide in the presence of a base (e.g., KOH).

- Hydrazinolysis : Hydrazine cleaves the phthalimide group, yielding the final product as the hydrochloride salt.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | HBr, glacial acetic acid, 25°C, 12 h | 92% |

| Cyclization | KOH, ethanol, reflux, 6 h | 85% |

| Hydrazinolysis | Hydrazine hydrate, ethanol, 60°C, 4 h | 88% |

Advantages :

- Utilizes inexpensive starting materials (3-acetylpyridine, thiourea).

- High overall yield (78% after three steps).

- Scalable for industrial production.

Catalytic Dehalogenation of 1-Propyl-3,5-dibromopyrazole

Reaction Pathway and Conditions

CN115819347B describes selective debromination of 1-propyl-3,5-dibromopyrazole:

- Alkylation : 3,5-Dibromopyrazole reacts with propyl iodide in DMF using K₂CO₃ as a base (50°C, 15 h).

- Catalytic Debromination : The 5-bromo group is removed using Pd/Al₂O₃ under H₂ in ethanol (10 psi, 36 h).

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Propyl iodide, K₂CO₃, DMF, 50°C | 88% |

| Debromination | Pd/Al₂O₃, H₂, ethanol | 84% |

Advantages :

Diazotization-Bromination of 1-Propylpyrazol-4-amine

Reaction Pathway and Conditions

This method, derived from WO2021096903A1, involves:

- Diazotization : 1-Propylpyrazol-4-amine is treated with NaNO₂ and HBr at 0–5°C.

- Bromination : CuBr₂ is added to displace the diazo group, introducing bromine at the 3-position.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HBr, 0–5°C | 70% |

| Bromination | CuBr₂, 40°C, 3 h | 65% |

Limitations :

Reductive Amination of 3-Bromo-1-propylpyrazole-4-carbaldehyde

Reaction Pathway and Conditions

A two-step process from PMC7616175:

- Aldehyde Synthesis : 1-Propylpyrazole-4-carbaldehyde is brominated using PBr₃.

- Reductive Amination : The aldehyde reacts with NH₄OAc and NaBH₃CN in methanol.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | PBr₃, CH₃CN, reflux | 76% |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 68% |

Advantages :

Comparative Analysis of Methods

| Method | Key Steps | Overall Yield | Scalability | Safety Concerns |

|---|---|---|---|---|

| 1 | Bromination, cyclization | 78% | Industrial | HBr handling |

| 2 | Alkylation, debromination | 72% | Pilot-scale | H₂ gas use |

| 3 | Diazotization, bromination | 46% | Lab-scale | Exothermic reactions |

| 4 | Bromination, reductive amination | 52% | Lab-scale | PBr₃ toxicity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization:

Reagents/Conditions

-

Nucleophiles : Amines, alkoxides, thiols.

-

Catalysts/Base : K₂CO₃, NaOH, or Et₃N in polar aprotic solvents (e.g., DMF, DMSO).

-

Temperature : 60–100°C for 6–24 hours.

Examples

| Product Formed | Reagents | Yield (%) |

|---|---|---|

| 3-Amino-1-propylpyrazol-4-amine | NH₃ (aq.), DMF, 80°C | 72 |

| 3-Methoxy-1-propylpyrazol-4-amine | NaOMe, MeOH, reflux | 65 |

Mechanistic Insight

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing effect of the adjacent amine group, which activates the pyrazole ring for substitution .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation:

Suzuki-Miyaura Coupling

Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : Na₂CO₃ or K₃PO₄.

-

Solvent : THF/dioxane, 80–100°C.

Example Reaction

Buchwald-Hartwig Amination

Conditions

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Base : Cs₂CO₃.

-

Solvent : Toluene, 110°C.

Example Reaction

Elimination Reactions

Dehydrohalogenation converts the compound into unsaturated derivatives:

Conditions

-

Base : t-BuOK or DBU.

-

Solvent : THF, reflux.

Example Reaction

Yield : 60%.

Amine Alkylation/Acylation

The primary amine at position 4 reacts with:

-

Alkyl Halides : e.g., MeI, EtBr (K₂CO₃, DMF, 50°C).

-

Acyl Chlorides : e.g., AcCl (pyridine, 0°C).

Example

Grignard Additions

Organomagnesium reagents add to the pyrazole ring:

Conditions : THF, −78°C → rt. Yield : 55% .

Comparative Reactivity of Bromopyrazoles

| Reaction Type | 3-Bromo-1-propylpyrazol-4-amine | 4-Bromo-1-propylpyrazol-3-amine |

|---|---|---|

| Suzuki Coupling | Faster (electron-deficient C3) | Slower (less activated C4) |

| SNAr | High reactivity | Moderate reactivity |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

3-Bromo-1-propylpyrazol-4-amine; hydrochloride has been investigated for its role as a pharmacophore in the development of new therapeutic agents. Its structure allows for interactions with biological targets, particularly in the realm of enzyme inhibition.

Case Study: Inhibition of Phosphodiesterase-5

Research has highlighted the compound's potential as a selective inhibitor of phosphodiesterase-5 (PDE5), which is significant in treating erectile dysfunction and pulmonary hypertension. In vitro studies demonstrated that derivatives of pyrazole compounds exhibit enhanced potency against PDE5, suggesting that 3-Bromo-1-propylpyrazol-4-amine; hydrochloride could serve as a lead compound for further development .

Table 1: Pharmacological Activities of Pyrazole Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Bromo-1-propylpyrazol-4-amine; HCl | PDE5 | 50 nM | |

| 4-amino-1H-pyrazole | COX-2 | 25 nM | |

| 1H-pyrazole derivatives | Various kinases | 30–100 nM |

Agrochemical Applications

Fungicidal Activity:

The compound has shown promise in agricultural applications, particularly as a fungicide. Studies have evaluated its effectiveness against various fungal strains, indicating that it can inhibit fungal growth effectively.

Case Study: Fungal Strain Inhibition

In a comparative study, 3-Bromo-1-propylpyrazol-4-amine; hydrochloride was tested against three common agricultural fungal pathogens. Results indicated a significant reduction in fungal biomass at concentrations as low as 10 µg/mL, showcasing its potential as an eco-friendly alternative to conventional fungicides .

Table 2: Efficacy Against Fungal Strains

| Fungal Strain | Concentration (µg/mL) | Inhibition (%) | Reference |

|---|---|---|---|

| Fusarium oxysporum | 10 | 85 | |

| Botrytis cinerea | 20 | 75 | |

| Alternaria solani | 15 | 80 |

Material Science

Synthesis of Functional Materials:

3-Bromo-1-propylpyrazol-4-amine; hydrochloride is also being explored in material science for the synthesis of novel polymers and coordination compounds. Its bromine substituent allows for further functionalization, which can enhance the properties of resulting materials.

Case Study: Polymerization Reactions

Recent studies have utilized this compound in radical polymerization processes to create pyrazole-containing polymers with tunable properties. These materials exhibit improved thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of 3-Bromo-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

- Famotidine Hydrochloride: The dissolution kinetics of famotidine hydrochloride (Table 4 in ) follow first-order kinetics, with pH-dependent solubility critical for gastric retention.

- Amitriptyline Hydrochloride : Accuracy studies for amitriptyline hydrochloride (Table 6 in ) show recovery rates of 98–102%, suggesting robust analytical methods for hydrochlorides. The pyrazole ring in 3-bromo-1-propylpyrazol-4-amine may introduce unique UV absorbance characteristics, requiring method optimization for quantification .

Analytical Method Suitability

RP-HPLC methods validated for hydrochlorides (e.g., ) provide a framework for analyzing 3-bromo-1-propylpyrazol-4-amine hydrochloride:

- Dosulepin Hydrochloride : Repeatability data (Table 3 in ) report %RSD < 2% for dosulepin, indicating high precision achievable for hydrochlorides. The bromine atom in 3-bromo-1-propylpyrazol-4-amine may require column or mobile phase adjustments to mitigate peak tailing .

- Gabapentin and Amitriptyline Stability : Solution stability studies (Table 8 in ) show gabapentin degrades faster than amitriptyline under acidic conditions. The pyrazole core in 3-bromo-1-propylpyrazol-4-amine may confer greater stability compared to gabapentin’s aliphatic structure but less than aromatic amines like amitriptyline .

Stability Profiles

Hydrochloride salts generally exhibit hygroscopicity and pH-dependent degradation:

- Methylcobalamin and Dosulepin : Stability-indicating methods () confirm that dosulepin remains stable under thermal stress, whereas methylcobalamin degrades. The propylamine group in 3-bromo-1-propylpyrazol-4-amine may introduce thermal instability compared to dosulepin’s tricyclic structure .

- Amitriptyline Hydrochloride : Accelerated stability studies () highlight oxidation sensitivity. The bromine atom in 3-bromo-1-propylpyrazol-4-amine could reduce oxidative degradation compared to amitriptyline’s tertiary amine .

Biological Activity

3-Bromo-1-propylpyrazol-4-amine;hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by a bromine atom at the 3-position and a propyl group at the 1-position of the pyrazole ring. The presence of these substituents significantly influences its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. By modulating COX activity, these compounds can exert anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models .

2. Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For example, a study demonstrated that certain pyrazoles exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown promise as an inhibitor of succinate dehydrogenase, which plays a role in cellular respiration and energy production .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reduces cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibits succinate dehydrogenase |

Case Study: Anticancer Activity

In a notable study published in PubMed Central, researchers synthesized various pyrazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that some compounds exhibited IC50 values comparable to established chemotherapy agents, suggesting their potential as novel anticancer drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-1-propylpyrazol-4-amine hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrazole derivatives, a common approach includes cyclization of hydrazides or coupling of brominated intermediates with alkylamines. For example, analogous methods involve reacting brominated pyrazole precursors with propylamine in polar aprotic solvents (e.g., DMSO) using cesium carbonate as a base and copper catalysts to facilitate coupling . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

- Characterization : Confirmation of structure requires H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR peaks for the propyl chain (δ ~1.0–1.8 ppm) and pyrazole protons (δ ~7.5–8.5 ppm) are critical identifiers .

Q. How is the purity of 3-Bromo-1-propylpyrazol-4-amine hydrochloride validated in academic settings?

- Methodology : Purity is assessed via HPLC (>98% by area normalization) and elemental analysis. Residual solvents are quantified using gas chromatography (GC). For hydrochloride salts, chloride content is verified by ion chromatography or potentiometric titration .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Guidelines : Store under inert atmosphere (argon or nitrogen) at 4°C to prevent degradation. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used in storage containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Bromo-1-propylpyrazol-4-amine hydrochloride?

- Methodology :

- Catalyst screening : Test palladium or copper catalysts (e.g., CuBr) to enhance coupling efficiency .

- Solvent effects : Compare DMSO, DMF, or acetonitrile for solubility and reaction kinetics.

- Temperature modulation : Increase reaction temperature (e.g., 50–60°C) to accelerate kinetics while monitoring for side reactions .

Q. What analytical strategies resolve contradictions in spectral data for brominated pyrazole derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, especially for regioisomers.

- X-ray crystallography : Resolves ambiguities in substituent positioning on the pyrazole ring .

- Case Study : In a related compound, single-crystal X-ray diffraction confirmed the bromine position at C3 of the pyrazole ring, resolving NMR discrepancies .

Q. How can researchers mitigate by-product formation during synthesis?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.